2-Tert-butylcyclopropane-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,3)7-4-6(7)5-9/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYOHJJQNWMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 2 Tert Butylcyclopropane 1 Carbaldehyde
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The inherent ring strain of the cyclopropane moiety, combined with the electronic influence of the carbaldehyde group, renders the three-membered ring susceptible to cleavage under various conditions. Such cyclopropanes are often referred to as donor-acceptor (D-A) cyclopropanes, where the cyclopropane ring itself can act as a donor and the carbaldehyde as an acceptor. acs.org This polarization facilitates ring-opening reactions by weakening the adjacent carbon-carbon bonds. acs.orgnih.gov
In the presence of electrophiles, the cyclopropane ring can undergo cleavage. The carbaldehyde group, being an electron-acceptor, makes the cyclopropane ring act as a σ-electrophile, susceptible to attack. nih.gov
Protonation: Brønsted acids can catalyze the ring-opening of activated cyclopropanes. acs.orgrsc.org The reaction is initiated by protonation, typically of the carbonyl oxygen, which further enhances the electron-withdrawing nature of the carbaldehyde group. This increased polarization facilitates the nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-C bond. The reaction often proceeds in a 1,3-addition manner, where the nucleophile adds to the carbon bearing the tert-butyl group (C3, relative to the carbonyl group at C1) and the proton adds to the carbon bearing the aldehyde (C1).
Halogen Addition: The addition of halogens (e.g., Br₂, Cl₂) or sources of electrophilic halogens, such as N-bromosuccinimide, can also induce ring-opening. This process, known as 1,3-halofunctionalization, involves the electrophilic attack of the halogen on the cyclopropane ring. This attack results in the formation of a carbocationic intermediate which is then trapped by a nucleophile (such as the halide ion), leading to a ring-opened product with halogen and nucleophilic moieties at the 1 and 3 positions. acs.org
For ring-opening to be induced by a base, the cyclopropane ring typically needs to be appropriately substituted, for instance, with a halogen atom. In a hypothetical derivative, such as 2-tert-butyl-2-bromocyclopropane-1-carbaldehyde, a strong base could induce an α-elimination reaction. youtube.com This involves the removal of the acidic proton at C1 by the base and the simultaneous or subsequent loss of the bromide ion from C2. This pathway would lead to the formation of a highly strained cyclopropene (B1174273) intermediate, which could then be trapped by nucleophiles or undergo further rearrangements.
Metal-halogen exchange is a powerful method for generating organometallic reagents from organic halides. wikipedia.orgethz.ch This reaction is fundamental in creating carbon nucleophiles. wpmucdn.comias.ac.in Considering a halogenated derivative like 2-bromo-2-tert-butylcyclopropane-1-carbaldehyde, treatment with an organolithium reagent such as n-butyllithium at low temperatures would lead to a rapid exchange of the bromine atom for a lithium atom. ethz.chnih.gov
The resulting lithiated cyclopropane is a highly reactive intermediate. Depending on the reaction conditions, it could undergo several subsequent transformations:
Trapping with an electrophile: The organolithium species can react with various electrophiles (e.g., CO₂, aldehydes, ketones) to form a new C-C bond.
Rearrangement: Cyclopropyl anions, particularly when unstabilized, can be unstable and may undergo ring-opening rearrangements to form more stable allylic anions. The specific pathway would be influenced by the substitution pattern and reaction temperature.
The bulky tert-butyl group exerts significant steric and electronic control over the ring-opening reactions.
Regioselectivity: In electrophilic ring-opening, the cleavage of the C-C bonds of the cyclopropane ring is highly directed. The bond between the carbon bearing the carbaldehyde (C1) and the carbon bearing the tert-butyl group (C2) is electronically activated. However, cleavage typically occurs at the less substituted C1-C3 bond due to the steric hindrance imposed by the tert-butyl group, which disfavors attack at the C2 position. The incoming nucleophile will preferentially attack the C3 carbon, leading to a specific regioisomer.
Stereoselectivity: The tert-butyl group also dictates the stereochemical outcome of the reaction. The approach of the electrophile or nucleophile will occur from the face of the cyclopropane ring opposite to the bulky tert-butyl group to minimize steric interactions. nih.govrsc.org This results in a high degree of stereocontrol, often leading to the formation of a single diastereomer. For instance, in silver ion-promoted ring expansions of related bicyclic systems, the stereochemistry of the leaving group has been shown to direct the stereochemical outcome of the ring-opened product. scispace.com
| Reaction Type | Controlling Factor | Predicted Outcome for Regioselectivity | Predicted Outcome for Stereoselectivity |
|---|---|---|---|
| Electrophilic Ring Opening | Steric Hindrance & Electronic Activation | Cleavage of the less substituted C1-C3 bond. Nucleophilic attack at C3. | Attack occurs on the face anti to the tert-butyl group. |
| Metal-Halogen Exchange (on halogenated derivative) | Steric Hindrance | Formation of the organolithium at the position of the halogen. | Retention of configuration is often observed at low temperatures. |
Reactions Involving the Carbaldehyde Functional Group
The carbaldehyde group is a primary site for chemical reactions, particularly nucleophilic additions, due to the electrophilic nature of the carbonyl carbon. libretexts.org
Nucleophilic addition is the characteristic reaction of aldehydes. wikipedia.org The mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
The general mechanism is as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom.
Protonation: The resulting tetrahedral alkoxide intermediate is protonated by a weak acid (e.g., water, or added acid in the workup) to give the final alcohol product.
A wide variety of nucleophiles can add to the carbaldehyde group of 2-tert-butylcyclopropane-1-carbaldehyde. The steric bulk of the adjacent tert-butylcyclopropyl group may slow the rate of reaction compared to unhindered aldehydes but does not typically prevent the reaction.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Organometallics (R⁻) | Grignard Reagents (RMgX), Organolithiums (RLi) | Secondary Alcohol |
| Cyanide (CN⁻) | Hydrogen cyanide (HCN) with catalytic base | Cyanohydrin |
| Phosphorus Ylides | Wittig Reagents (Ph₃P=CHR) | Alkene |
| Amines (RNH₂) | Primary Amines | Imine (after dehydration) |
The stereochemistry of these additions is also influenced by the bulky substituent. The nucleophile will preferentially approach the carbonyl group from the less hindered face, leading to a diastereoselective reaction if the initial aldehyde is chiral or if a new stereocenter is formed. libretexts.org
Oxidation and Reduction Methodologies
The aldehyde functional group in this compound can be readily transformed into other oxidation states, namely a carboxylic acid via oxidation or a primary alcohol through reduction.
Oxidation: Standard oxidation protocols for aldehydes can be applied to convert this compound to 2-tert-butylcyclopropane-1-carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder options like silver oxide (Ag₂O) are effective. The choice of oxidant is crucial to avoid potential cleavage of the strained cyclopropane ring, which can occur under harsh acidic or oxidative conditions.
Reduction: The reduction of the carbaldehyde group to a primary alcohol, (2-tert-butylcyclopropyl)methanol, is a common and high-yielding transformation. biosynth.combldpharm.com This is typically achieved using hydride-based reducing agents. The process must be controlled to prevent ring opening. A general method for the hydrogenation of cyclopropanecarboxaldehyde (B31225) to cyclopropylmethanol (B32771) involves the use of cobalt or nickel catalysts under pressure. google.com This method stops after the formation of the alcohol, with selectivities for the desired cyclopropylmethanol reaching up to 100%. google.com
| Reducing Agent | Product | Typical Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | (2-tert-butylcyclopropyl)methanol | Methanol (B129727) or Ethanol, Room Temperature | High | General Knowledge |
| Lithium Aluminum Hydride (LiAlH₄) | (2-tert-butylcyclopropyl)methanol | Anhydrous Ether or THF, 0 °C to RT | Very High | General Knowledge |
| Raney-Nickel (H₂) | (2-tert-butylcyclopropyl)methanol | H₂ (4.45 bar), 25-28 °C, 16 hours | 96.4% | google.com |
| Cobalt Catalyst (H₂) | (2-tert-butylcyclopropyl)methanol | H₂ (pressure), Elevated Temperature | 93-100% | google.com |
Condensation and Derivatization Reactions
The aldehyde group serves as a versatile handle for various condensation and derivatization reactions, enabling the extension of the carbon skeleton and the introduction of new functional groups.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene. This provides a key pathway to synthesize vinylcyclopropane (B126155) derivatives, which are precursors for rearrangement reactions. The steric bulk of the tert-butyl group can influence the E/Z selectivity of the newly formed double bond.
Aldol (B89426) Condensation: Under basic or acidic conditions, this compound can react with enolates from ketones or other aldehydes to form β-hydroxy carbonyl compounds. Subsequent dehydration can lead to the formation of α,β-unsaturated systems.
Imine and Enamine Formation: Condensation with primary or secondary amines yields imines (Schiff bases) and enamines, respectively. These derivatives are important intermediates in their own right; for example, cyclopropyl imines can participate in unique cycloaddition reactions that are not feasible with the corresponding aldehyde. acs.org
Acetal Formation: Acid-catalyzed reaction with alcohols provides the corresponding acetals. This reaction is often used as a protecting group strategy for the aldehyde during transformations on other parts of the molecule.
Acid-catalyzed condensation reactions have been explored with various aldehydes, such as glyoxal, often leading to complex product mixtures and rearrangements, including 1,2-hydride shifts. nih.gov
Cycloaddition and Rearrangement Processes
The unique electronic properties of the cyclopropane ring, combined with the reactivity of the aldehyde (or its derivatives), allow for a range of cycloaddition and rearrangement reactions.
Direct participation of this compound in cycloadditions often requires its prior conversion into a more suitable reactive partner.
[2+1] Cycloaddition: While not a direct reaction of the title compound, derivatives can undergo this pathway. For instance, N-tosylhydrazone derivatives of aldehydes can react with tert-butyl nitrite (B80452) and alkenes in a formal [2+2+1] cycloaddition to form isoxazolines. rsc.orgresearchgate.net
[2+2] Cycloaddition: The carbonyl group of the aldehyde can undergo a photochemical [2+2] cycloaddition (the Paterno-Büchi reaction) with alkenes to form oxetanes. rsc.org Additionally, if the aldehyde is first converted to an α,β-unsaturated derivative (e.g., via an aldol condensation), it can act as a dienophile in a [2+2] photocycloaddition.
[4+2] Cycloaddition (Diels-Alder Reaction): The aldehyde itself is not a diene or dienophile for a typical Diels-Alder reaction. libretexts.org However, it can be converted into a reactive component. For example, a Wittig reaction can transform the aldehyde into a vinylcyclopropane derivative. This derivative can then act as the dienophile in a [4+2] cycloaddition with a suitable diene. The reaction involves the interaction of the diene's highest occupied molecular orbital (HOMO) with the dienophile's lowest unoccupied molecular orbital (LUMO). mdpi.com
The vinylcyclopropane-cyclopentene rearrangement is a powerful synthetic tool for ring expansion, converting a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.orgorganicreactions.org This thermal or photochemically induced pericyclic reaction proceeds through the cleavage of a cyclopropane ring bond to form a diradical intermediate, which then recombines to form the more stable five-membered ring. wikipedia.orgresearchgate.net
For this compound, this process requires a two-step sequence:
Olefin introduction: Conversion of the aldehyde to a vinyl group, typically via a Wittig reaction, to form a 1-vinyl-2-tert-butylcyclopropane.
Rearrangement: Heating the resulting vinylcyclopropane derivative induces the rearrangement to a 4-tert-butylcyclopentene derivative.
This rearrangement has been widely applied in the synthesis of complex natural products. wikipedia.org
Functionalization and Derivatization of the Cyclopropane Ring
Beyond reactions at the aldehyde, the cyclopropane ring itself can be functionalized, most notably through the activation of its C-H bonds.
The direct conversion of C-H bonds into new C-C or C-heteroatom bonds represents a highly efficient synthetic strategy. sigmaaldrich.comyale.edu For cyclopropanes, palladium-catalyzed C-H activation has emerged as a powerful method. nih.gov These reactions often employ a directing group to control the regioselectivity of the functionalization.
In the context of this compound, the aldehyde can be converted into a suitable directing group, such as an N-arylcarboxamide or an amino acid amide. rsc.orgnih.gov Using a chiral directing group or ligand can achieve enantioselective C-H functionalization. nih.govrsc.org For example, mono-N-protected amino acid ligands have been successfully used in Pd(II)-catalyzed enantioselective C-H activation of cyclopropanes, allowing for cross-coupling with various organoboron reagents under mild conditions. nih.gov This provides a route to enantioenriched cis-substituted cyclopropanes.
| Catalyst System | Coupling Partner | Directing Group (Derived from Aldehyde) | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Chiral Amino Acid Ligand | Organoboron Reagents (Ar-BF₃K, R-BF₃K) | Carboxylic Acid (from oxidation) | Enantioselective C-H activation; mild conditions. | nih.gov |
| Pd(II) / Ile-NH₂ Auxiliary | Aryl Iodides | Isoleucine-NH₂ Amide | Asymmetric induction; high diastereomeric ratio. | rsc.org |
| [(η³-cinnamyl)Pd(Cp)] / Taddol-based Ligand | Intramolecular Aryl Bromide | Amide | Enantioselective intramolecular C-H arylation. | rsc.org |
| Pd(II) / N-acetyl Amino Acid Ligand | Aryl Boronic Acids | Tertiary Alkylamine | Enantioselective γ-C-H arylation. | nih.gov |
This strategy allows for the selective introduction of aryl, alkyl, or vinyl groups onto the cyclopropane ring, significantly increasing the molecular complexity from a simple starting material. nih.govacs.org
Formation of Functionalized Cyclopropane Derivatives
The chemical reactivity of this compound allows for a variety of transformations that lead to the formation of functionalized cyclopropane derivatives. The aldehyde functional group serves as a versatile handle for the introduction of diverse chemical moieties, enabling the synthesis of a range of substituted cyclopropanes. Key transformations include oxidation, reduction, and carbon-carbon bond-forming reactions, which respectively yield carboxylic acids, alcohols, and alkenes, all while preserving the sterically hindered cyclopropane ring.
Reduction to (2-tert-butylcyclopropyl)methanol
The reduction of the aldehyde group in this compound to a primary alcohol is a fundamental transformation. This is commonly achieved using hydride-based reducing agents.
Detailed research has shown that sodium borohydride (NaBH₄) is an effective reagent for this conversion. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate. Subsequent protonation by the solvent yields the corresponding primary alcohol, (2-tert-butylcyclopropyl)methanol. This method is widely favored due to its mild reaction conditions and high yields.
| Reagent(s) | Solvent | Temperature | Product | Yield |
| Sodium Borohydride (NaBH₄) | Methanol | Room Temp. | (2-tert-butylcyclopropyl)methanol | High |
Oxidation to 2-tert-butylcyclopropane-1-carboxylic acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-tert-butylcyclopropane-1-carboxylic acid. This transformation is a key step in the synthesis of various cyclopropane-containing compounds.
A variety of oxidizing agents can be employed for this purpose. Common methods include the use of potassium permanganate (KMnO₄) under basic conditions, or Jones reagent (CrO₃ in sulfuric acid and acetone). The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule. The oxidation process involves the conversion of the aldehyde group to a carboxylic acid function, providing a valuable synthetic intermediate.
| Reagent(s) | Solvent | Temperature | Product | Yield |
| Potassium Permanganate (KMnO₄) | Water/Base | Varies | 2-tert-butylcyclopropane-1-carboxylic acid | Good |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to RT | 2-tert-butylcyclopropane-1-carboxylic acid | Good |
Olefination via Wittig Reaction
The Wittig reaction provides a powerful method for the conversion of the aldehyde group into an alkene, thus enabling carbon-carbon bond formation and the introduction of a vinyl group onto the cyclopropane ring.
In this reaction, this compound is treated with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by treating a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base like n-butyllithium. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. This reaction is highly versatile and allows for the synthesis of a wide range of vinyl-substituted cyclopropanes.
| Ylide Precursor | Base | Solvent | Product |
| Methyltriphenylphosphonium Bromide | n-Butyllithium | Tetrahydrofuran (B95107) | tert-Butyl(vinyl)cyclopropane |
Spectroscopic and Structural Elucidation Methodologies for 2 Tert Butylcyclopropane 1 Carbaldehyde
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-tert-butylcyclopropane-1-carbaldehyde. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework and ascertain the connectivity of the atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, the aldehydic proton is expected to appear significantly downfield due to the deshielding effect of the adjacent carbonyl group. The protons of the tert-butyl group typically resonate as a sharp singlet in the upfield region, a characteristic feature of this moiety. The protons on the cyclopropane (B1198618) ring exhibit complex splitting patterns due to geminal and vicinal coupling, which are crucial for determining their relative stereochemistry (cis/trans). The coupling constants (J values) between these protons are invaluable for assigning the stereoisomers.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbonyl carbon of the aldehyde is readily identified by its characteristic downfield chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbons of the cyclopropane ring, all appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.
Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for unambiguous assignment of all proton and carbon signals and to probe the spatial proximity of protons, which is essential for confirming the stereochemical arrangement of the substituents on the cyclopropane ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Aldehydic H | 9.0 - 10.0 | Doublet | J = ~5 Hz |
| Cyclopropane H (adjacent to CHO) | 1.5 - 2.5 | Multiplet | |
| Cyclopropane H (adjacent to t-Bu) | 1.0 - 2.0 | Multiplet | |
| Cyclopropane CH₂ | 0.5 - 1.5 | Multiplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C | 195 - 205 |
| Cyclopropane C (adjacent to CHO) | 30 - 40 |
| Cyclopropane C (adjacent to t-Bu) | 25 - 35 |
| Cyclopropane CH₂ | 10 - 20 |
| Tert-butyl quaternary C | 25 - 35 |
Vibrational Spectroscopy (e.g., Infrared) for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1700-1725 cm⁻¹. The presence of a band in this region is a clear indicator of the carbonyl functionality. Additionally, the C-H stretching vibration of the aldehyde proton can often be observed as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.
The C-H stretching vibrations of the tert-butyl group and the cyclopropane ring are expected in the 2850-3000 cm⁻¹ region. The characteristic C-H bonds of the cyclopropane ring may also give rise to absorptions at slightly higher frequencies (around 3000-3100 cm⁻¹) compared to the tert-butyl group. The presence of the cyclopropane ring can sometimes be further supported by specific skeletal vibrations at lower frequencies.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C=O | Stretch | 1700 - 1725 | Strong |
| Aldehyde C-H | Stretch | ~2720 and ~2820 | Weak to Medium |
| Cyclopropane C-H | Stretch | 3000 - 3100 | Medium |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.
The fragmentation pattern of the molecular ion in the mass spectrometer provides valuable structural information. A common fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO), resulting in a significant peak at M-29. Another characteristic fragmentation involves the loss of the tert-butyl group, leading to a prominent peak corresponding to the [M - C₄H₉]⁺ fragment. The tert-butyl cation itself ([C₄H₉]⁺) is also expected to be a major peak in the spectrum due to its stability. The fragmentation of the cyclopropane ring can lead to a series of smaller fragment ions, further corroborating the proposed structure.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity of Fragment |
|---|---|
| [M]⁺• | Molecular Ion |
| [M - 29]⁺ | Loss of •CHO |
| [M - 57]⁺ | Loss of •C(CH₃)₃ |
X-ray Crystallography for Absolute and Relative Stereochemical Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that a suitable single crystal can be obtained. For this compound, this technique could unambiguously establish the cis or trans relationship between the tert-butyl and aldehyde groups on the cyclopropane ring.
The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of bond lengths, bond angles, and torsion angles. This provides an exact model of the molecule's conformation in the solid state. In cases where the compound is chiral and has been resolved into its enantiomers, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of a specific enantiomer.
While this technique provides unparalleled structural detail, its application is contingent on the ability to grow high-quality single crystals of the compound, which can sometimes be a challenging process. To date, there is no publicly available crystal structure for this compound in crystallographic databases.
Theoretical and Computational Studies on 2 Tert Butylcyclopropane 1 Carbaldehyde
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For 2-tert-butylcyclopropane-1-carbaldehyde, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define its minimum energy conformation.
The geometry of the cyclopropane (B1198618) ring itself is largely dictated by its strained nature, with C-C-C bond angles forced to be approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.orglibretexts.org This angle strain results in the formation of bent "banana" bonds, where the electron density of the C-C bonds is concentrated outside the internuclear axis. acs.orgfigshare.com The C-C bond lengths within the ring are expected to be around 1.51 Å. researchgate.net
A key structural feature is the orientation of the carbaldehyde group relative to the cyclopropane ring. Studies on the parent cyclopropanecarboxaldehyde (B31225) have identified two stable conformers: a cis and a trans form, referring to the orientation of the carbonyl oxygen with respect to the ring. researchgate.net The trans conformer is generally found to be more stable. researchgate.net However, the presence of the bulky tert-butyl group at the adjacent carbon in this compound would significantly influence this conformational equilibrium, a topic further explored in section 5.4.2.
The electronic structure is dominated by the Walsh molecular orbitals of the cyclopropane ring. youtube.combluffton.edu These orbitals provide the cyclopropyl (B3062369) group with a degree of π-character, allowing it to conjugate with the adjacent carbaldehyde group. researchgate.net This conjugation affects the electronic properties of both the ring and the carbonyl group. Theoretical calculations, such as Density Functional Theory (DFT), would quantify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the molecule's reactivity in pericyclic reactions and with nucleophiles or electrophiles. canterbury.ac.nz
Table 1: Predicted Geometrical Parameters for Substituted Cyclopropanes
| Parameter | Typical Value | Influencing Factor |
|---|---|---|
| C-C-C Ring Angle | ~60° | Ring Strain libretexts.org |
| C-C Ring Bond Length | ~1.51 Å | Hybridization researchgate.net |
Mechanistic Investigations of Reaction Pathways
Computational chemistry provides a powerful lens through which to view the dynamic processes of chemical reactions, mapping out the energetic landscape that connects reactants to products. For this compound, mechanistic investigations focus on reactions involving either the carbaldehyde function or the strained cyclopropane ring.
Reactions at the carbaldehyde, such as nucleophilic additions, can be modeled to understand stereochemical outcomes. The bulky tert-butyl group would exert significant steric control, directing the approach of incoming nucleophiles.
More complex are the reactions involving the cyclopropane ring. Due to its high strain energy (approximately 27.5 kcal/mol), the ring can undergo opening reactions under thermal, photochemical, or catalytic conditions. researchgate.netcolab.ws For instance, the photolysis of cyclopropanecarboxaldehyde is known to yield propylene and carbon monoxide via an intramolecular process. rsc.org Another pathway involves the formation of cyclopropyl radicals, which can subsequently isomerize to more stable allyl radicals. rsc.org
Mechanistic studies on the ring-opening of cyclopropyl carbaldehydes with sulfenyl chlorides, proceeding through a merged iminium–enamine activation, have shown that the reaction pathway is intricate. researchgate.netresearchgate.net The initial step involves the formation of an iminium ion, which is then attacked by a nucleophile, leading to ring cleavage and the formation of an enamine intermediate. researchgate.net The stereochemistry of the final product is determined in these sequential steps. researchgate.net
At the heart of mechanistic investigations lies the identification and characterization of transition states—the highest energy points along a reaction pathway. Transition state analysis involves calculating the geometry and energy of these fleeting structures. For a reaction such as the ring-opening of this compound, computational methods can locate the transition state for C-C bond cleavage. researchgate.net
The reaction coordinate represents the minimum energy path connecting reactants, transition states, and products. Mapping this coordinate provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For example, in the isomerization of the cyclopropyl radical to the allyl radical, the reaction coordinate would involve the progressive breaking of a C-C bond in the ring and the rotation of the methylene (B1212753) groups. rsc.org For complex, multi-step reactions, the potential energy surface can have multiple transition states and intermediates, and computational mapping is essential to unravel the preferred pathway. acs.org
Analysis of Ring Strain and Energetic Stability of the Cyclopropane System
The defining characteristic of the cyclopropane system is its significant ring strain, a consequence of both angle strain and torsional strain. wikipedia.orgmasterorganicchemistry.com
Angle Strain: The internal C-C-C bond angles are compressed to 60° from the ideal 109.5°, leading to inefficient orbital overlap and high strain. libretexts.orgdalalinstitute.com
Torsional (Pitzer) Strain: The planar nature of the three-membered ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, creating repulsive torsional interactions. wikipedia.orgmasterorganicchemistry.com
The total strain energy of the parent cyclopropane is approximately 27.5 kcal/mol (115 kJ/mol). libretexts.orgcolab.ws This stored energy makes the cyclopropane ring significantly less stable and more reactive than its acyclic counterpart, propane. libretexts.org
Table 2: Components of Ring Strain in Cyclopropane
| Type of Strain | Origin | Consequence |
|---|---|---|
| Angle Strain | Deviation of bond angles (60°) from ideal (109.5°). libretexts.org | Weakened, bent C-C bonds; increased reactivity. libretexts.org |
| Torsional Strain | Eclipsed conformation of substituents on adjacent carbons. wikipedia.org | Increased potential energy; destabilization. masterorganicchemistry.com |
Exploration of Stereochemical Control Elements
The rigid, three-dimensional structure of the cyclopropane ring makes it an excellent scaffold for stereocontrolled synthesis. researchgate.net The spatial arrangement of the tert-butyl and carbaldehyde groups in this compound creates a distinct stereochemical environment that can direct the outcome of chemical reactions.
The stereoselectivity of many reactions involving cyclopropane rings is governed by orbital interactions. The Walsh model of cyclopropane bonding describes a set of molecular orbitals where the highest occupied orbitals (HOMOs) have significant p-character and are located on the exterior of the ring. youtube.combluffton.edu These orbitals are responsible for the ring's ability to act as an electron donor, similar to an alkene.
In electrophilic ring-opening reactions, the stereochemical outcome depends on the trajectory of the attacking electrophile relative to these orbitals. canterbury.ac.nz The interaction between the electrophile's LUMO and the cyclopropane's HOMO dictates which C-C bond breaks and the stereochemistry of the resulting product. The substitution pattern on the ring, including the electronic influence of the carbaldehyde group, modulates the energy and shape of these frontier orbitals, thereby controlling the regiochemistry and stereochemistry of the reaction. acs.org Theoretical frameworks like orbital phase theory can be applied to analyze and predict the diastereoselectivity of such transformations by considering the requirements for continuous orbital interaction throughout the transition state. researchgate.net
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. stackexchange.com Its presence on the cyclopropane ring has profound conformational consequences. The primary conformational variable is the rotation around the single bond connecting the cyclopropyl ring to the carbaldehyde group. As mentioned, this leads to cis and trans conformers. researchgate.net The large size of the tert-butyl group will create significant steric repulsion with the carbaldehyde group, particularly in the cis conformation, likely making the trans conformer overwhelmingly favored.
Advanced Applications in Organic Synthesis and Catalyst Development
2-Tert-butylcyclopropane-1-carbaldehyde as a Chiral Synthetic Building Block
The presence of a bulky tert-butyl group in this compound introduces significant steric hindrance, which can be strategically exploited to control the stereochemical outcome of chemical reactions. When used as a chiral building block, this compound can direct the formation of new stereocenters with a high degree of selectivity. The tert-butyl group effectively shields one face of the cyclopropane (B1198618) ring, compelling incoming reagents to approach from the less hindered side. This inherent facial bias is instrumental in asymmetric synthesis, where the precise control of stereochemistry is paramount.
Methodologies have been developed for the asymmetric synthesis of chiral cyclopropane carboxaldehydes in general, often employing a temporary stereocentre approach. This involves an aldol (B89426) reaction with a chiral auxiliary, followed by a diastereoselective cyclopropanation and subsequent retro-aldol cleavage to yield the enantiopure cyclopropane carboxaldehyde. nih.govnih.govrsc.org While specific studies detailing this exact sequence for this compound are not extensively documented, the principles underlying these methods are applicable. The bulky tert-butyl group would be expected to enhance the diastereoselectivity of the cyclopropanation step, leading to high enantiomeric excess in the final product.
Strategic Incorporation of Cyclopropane Motifs into Complex Organic Molecules
The strained three-membered ring of cyclopropane derivatives is a source of unique reactivity, making them valuable precursors for more complex molecular frameworks.
Precursors for Polycyclic and Heterocyclic Compound Synthesis
The ring strain inherent in the cyclopropane moiety of this compound can be harnessed to drive ring-opening and ring-expansion reactions, providing access to a variety of polycyclic and heterocyclic systems. The aldehyde functionality serves as a handle for further chemical transformations, allowing for the introduction of diverse structural elements.
For instance, cyclopropane derivatives can participate in formal [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. While specific examples involving this compound are not prevalent in the literature, the general strategy is well-established. Similarly, intramolecular cyclization reactions of functionalized cyclopropanes can lead to the formation of polycyclic systems. beilstein-journals.org The tert-butyl group in these reactions would likely play a significant role in influencing the regioselectivity and stereoselectivity of the cyclization process. The synthesis of various heterocyclic compounds through photochemical cyclizations is also a well-established method. chim.it
Utility in the Total Synthesis of Natural Products
The cyclopropane motif is a recurring structural feature in a wide array of natural products, often contributing to their biological activity. The incorporation of the this compound unit into a synthetic route can provide a strategic advantage in constructing these complex molecules.
While the direct application of this compound in a completed total synthesis of a natural product is not widely reported, the use of chiral cyclopropane carboxaldehydes is a known strategy. For example, the asymmetric synthesis of the natural product cascarillic acid has been achieved using a chiral cyclopropane carboxaldehyde synthesized via a temporary stereocentre approach. nih.gov The principles of this synthesis could be adapted to incorporate the tert-butyl substituted analogue for the synthesis of other natural products. The development of organocatalytic methods, particularly those involving chiral secondary amines and α,β-unsaturated aldehydes, has also been instrumental in the total synthesis of various natural products. mdpi.com
Development of Catalytic Systems Employing Cyclopropane-Based Ligands and Scaffolds
The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. Ligands incorporating the this compound framework can create a specific and sterically hindered chiral environment around a metal center, thereby influencing the enantioselectivity of a catalyzed reaction.
The development of ligands for transition-metal catalysis is a dynamic area of research. chiba-u.jprsc.org For instance, mono-N-protected amino acid ligands have been shown to be effective in palladium-catalyzed C–H functionalization reactions. nih.gov The synthesis of novel ligands derived from this compound could lead to catalysts with unique reactivity and selectivity. The aldehyde group can be readily converted into a variety of coordinating groups, such as amines, phosphines, or oxazolines, which are commonly found in chiral ligands. The bulky tert-butyl group would impart specific steric properties to the resulting ligand, potentially leading to high levels of asymmetric induction in catalytic transformations.
Methodological Development for Enhanced Efficiency and Scalability in Synthesis
The practical application of this compound in larger-scale synthetic endeavors necessitates the development of efficient and scalable synthetic routes. While detailed large-scale preparations of this specific compound are not extensively documented in publicly available literature, general methods for the synthesis of substituted cyclopropanes and aldehydes can be adapted. nih.govrsc.orgresearchgate.net
Below is a table summarizing the key applications and synthetic strategies discussed:
| Section | Application/Strategy | Key Features |
| 6.1 | Chiral Synthetic Building Block | Steric hindrance from the tert-butyl group directs stereoselective reactions. |
| 6.2.1 | Precursor for Polycyclic and Heterocyclic Compounds | Ring strain facilitates ring-opening and cycloaddition reactions. |
| 6.2.2 | Utility in Total Synthesis of Natural Products | Incorporation of the cyclopropane motif found in bioactive natural products. |
| 6.3 | Development of Catalytic Systems | Rigid cyclopropane scaffold for the design of novel chiral ligands. |
| 6.4 | Enhanced Efficiency and Scalability in Synthesis | Development of efficient and practical routes for larger-scale production. |
Future Research Directions and Unexplored Avenues
Exploration of Novel and Sustainable Synthetic Routes
The efficient and selective synthesis of 2-tert-butylcyclopropane-1-carbaldehyde is a primary area for future investigation. Current synthetic strategies for cyclopropanes often face challenges such as limited substrate scope, harsh reaction conditions, and the use of stoichiometric and often toxic reagents. bulletin.am Future research should prioritize the development of more sustainable and atom-economical routes.
Key areas of focus could include:
Catalytic Asymmetric Cyclopropanation: The development of novel chiral catalysts, including those based on earth-abundant and biocompatible metals like iron, could provide highly enantioselective pathways to specific stereoisomers of the target molecule. rsc.org Biocatalytic approaches, utilizing engineered enzymes such as myoglobin (B1173299) or dehaloperoxidases, offer a promising green alternative for stereoselective cyclopropanation. wpmucdn.comnih.govrochester.edu
Flow Chemistry: The application of continuous flow technology can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates like diazo compounds, which are common precursors in cyclopropanation.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions and could be explored for the construction of the this compound scaffold.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Potential Challenges |
| Catalytic Asymmetric Cyclopropanation | High enantioselectivity, potential for high yields. | Catalyst cost and sensitivity, optimization required. |
| Biocatalysis | High stereoselectivity, environmentally benign. | Enzyme stability and substrate scope limitations. |
| Flow Chemistry | Enhanced safety and scalability, precise control. | Initial setup costs, potential for clogging. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Substrate scope, quantum yield optimization. |
Investigation of Undiscovered Reactivity Patterns and Rearrangements
The inherent ring strain of the cyclopropane (B1198618) moiety, coupled with the electronic influence of the aldehyde and tert-butyl groups, suggests a rich and largely unexplored reactivity profile for this compound. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.
Potential areas for exploration include:
Ring-Opening Reactions: The selective cleavage of the cyclopropane ring, triggered by the aldehyde functionality or external reagents, could provide access to a diverse range of acyclic structures with defined stereochemistry. The influence of the bulky tert-butyl group on the regioselectivity of ring-opening is a key question to be addressed. Transformations involving cyclopropanol (B106826) intermediates could also be a fruitful avenue. rsc.orgnih.govbohrium.commdpi.com
Cycloaddition Reactions: The aldehyde can be converted into various functional groups that could participate in cycloaddition reactions, leading to the formation of more complex polycyclic systems.
Rearrangements: The unique substitution pattern may facilitate novel molecular rearrangements under thermal, photochemical, or catalytic conditions, leading to unexpected and potentially valuable molecular architectures.
Advanced Strategies for Absolute Stereochemical Control
The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers. The ability to selectively synthesize each of these isomers is crucial for applications in areas such as medicinal chemistry, where biological activity is often highly dependent on stereochemistry.
Future research should focus on:
Diastereoselective Synthesis: Developing synthetic methods that afford high diastereoselectivity, controlling the relative configuration of the tert-butyl and aldehyde groups (cis vs. trans).
Enantioselective Synthesis: Employing chiral catalysts, auxiliaries, or reagents to achieve high enantiomeric excess for each diastereomer. researchgate.net Asymmetric organocatalysis could also be a valuable tool in this context.
Chiral Resolution: Investigating efficient methods for the separation of racemic mixtures, should stereoselective syntheses prove challenging.
The development of robust methods for absolute stereochemical control will be paramount to unlocking the full potential of this chiral building block.
Integration with Emerging Technologies in Organic Synthesis
The convergence of organic synthesis with cutting-edge technologies offers exciting new possibilities for the study and application of this compound.
Future research directions could involve:
Automated Synthesis: The use of automated synthesis platforms could accelerate the discovery and optimization of synthetic routes and allow for the rapid generation of analogues for structure-activity relationship studies.
Machine Learning and AI: Predictive modeling and machine learning algorithms could be employed to forecast the reactivity of the molecule, guide the design of new synthetic pathways, and predict the properties of its derivatives.
High-Throughput Screening: The development of high-throughput screening methods would enable the rapid evaluation of the biological activity of a library of compounds derived from this compound.
By embracing these emerging technologies, researchers can significantly enhance the efficiency and scope of their investigations into this fascinating molecule.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-Tert-butylcyclopropane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropanation via [2+1] cycloaddition or alkylation of pre-formed cyclopropane precursors. Catalysts such as transition metals (e.g., Rh or Cu) or organocatalysts are used to stabilize strained intermediates . For optimal yields, anhydrous conditions and low temperatures (e.g., −78°C) are critical to prevent ring-opening reactions. Systematic optimization of solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of tert-butyl groups should be validated via GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and aldehyde functionality in this compound?
- Methodological Answer :
- NMR : H NMR detects deshielded protons on the cyclopropane ring (δ 1.2–2.5 ppm) and the aldehyde proton (δ 9.5–10.0 ppm). C NMR confirms sp carbons in the ring (δ 10–25 ppm) and the carbonyl carbon (δ 190–205 ppm) .
- IR : Strong absorption at ~1700 cm (C=O stretch) and 3050–3100 cm (cyclopropane C-H) .
- X-ray crystallography resolves steric effects of the tert-butyl group on ring geometry .
Q. How can researchers ensure purity during purification of this compound?
- Methodological Answer : Use silica gel chromatography with non-polar solvents (hexane/ethyl acetate) to separate aldehyde derivatives. Recrystallization from ethanol at low temperatures minimizes decomposition. Purity should be confirmed via melting point analysis (if applicable) and comparative TLC with authentic samples .
Advanced Research Questions
Q. What strategies mitigate discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer : Contradictions in yield often arise from kinetic vs. thermodynamic control. Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify interactions. For example, a 3 factorial design can optimize time and catalyst concentration . Statistical tools (ANOVA) differentiate significant factors, while in-situ FTIR monitors intermediate stability .
Q. How can computational chemistry elucidate the reactivity of the aldehyde group in sterically hindered environments?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., Grignard reactions) to predict regioselectivity. Focus on steric maps of the tert-butyl group’s van der Waals radius .
- MD Simulations : Assess solvent accessibility of the aldehyde group in aqueous vs. non-polar media .
- Validate computational predictions with experimental kinetic data (e.g., Hammett plots) .
Q. What protocols enhance the compound’s stability in biological assays?
- Methodological Answer :
- Buffering : Use phosphate-buffered saline (pH 7.4) with 1% DMSO to solubilize the compound while minimizing hydrolysis.
- Temperature Control : Store solutions at −20°C and avoid repeated freeze-thaw cycles.
- Stability Monitoring : Track degradation via LC-MS over 24-hour periods; compare half-lives under varying conditions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : Contradictions may stem from solvent polarity or diene steric effects.
- Step 1 : Replicate studies using standardized dienes (e.g., anthracene vs. less-strained alternatives).
- Step 2 : Perform kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise mechanisms.
- Step 3 : Cross-reference results with computational activation energies to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
